N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine

OLED Hole Transport Material Steric Tuning

OLED researchers require precise HOMO-level tuning; generic N,N-diphenyl analogs cause energy misalignment. This 2,4-dimethylphenyl-substituted anthracenamine directly addresses that gap. - Modulates hole injection/transport via steric, electron-donating ortho-methyl groups. - High LogP (8.08) and twisted conformation enhance solubility and suppress aggregation quenching. - Ideal reference for QSPR libraries correlating methyl substitution to film morphology and device lifetime.

Molecular Formula C28H23N
Molecular Weight 373.5 g/mol
CAS No. 913833-78-0
Cat. No. B12621543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine
CAS913833-78-0
Molecular FormulaC28H23N
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53)C
InChIInChI=1S/C28H23N/c1-20-16-17-27(21(2)18-20)29(24-12-4-3-5-13-24)28-25-14-8-6-10-22(25)19-23-11-7-9-15-26(23)28/h3-19H,1-2H3
InChIKeyHXLFCQKYZPYMHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine for OLED and Optoelectronic Procurement


N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine is a 9-anthracenamine derivative featuring a planar anthracene core substituted with a secondary diarylamine group that bridges a phenyl and a 2,4-dimethylphenyl moiety. With a molecular weight of 373.49 g·mol⁻¹, a calculated LogP of 8.08, and a polar surface area (PSA) of 3.24 Ų , this compound is primarily positioned as a building block or functional material for organic light-emitting diodes (OLEDs) and related optoelectronic applications [1].

1
Anthracene-based building block for OLED materials
2
Sterically tuned diarylamine with asymmetric substitution
3
Designed for solution-processed device architectures

Why Generic Analogs Cannot Substitute This 9-Anthracenamine


The asymmetric N-substitution with a 2,4-dimethylphenyl group introduces a sterically demanding, electron-donating substituent that can modulate the HOMO energy level, charge-transport properties, and thermal stability relative to simpler symmetric diarylaminoanthracenes. In multi-layer OLED devices, even small shifts in hole injection/transport efficiency directly affect device luminance, efficiency, and operational lifetime [1]. Therefore, generic substitution with unsubstituted N,N-diphenylanthracen-9-amine or related analogs risks misaligning the energy levels with adjacent transport layers and can lead to suboptimal device performance.

HOMO alignment may shift
Unsubstituted N,N-diphenyl analog lacks the electron-donating 2,4-dimethylphenyl group, potentially misaligning energy levels with adjacent transport layers.
Charge transport differs
Steric bulk from methyl substituents alters molecular packing and hole mobility, parameters that generic analogs cannot replicate.
Film morphology and thermal stability vary
Higher molecular weight and twisted conformation influence glass-transition temperature and film homogeneity, critical for device lifetime.

Quantifiable Differentiation Evidence for Procurement


Molecular Weight and Steric Bulk Differentiation

N-(2,4-Dimethylphenyl)-N-phenylanthracen-9-amine possesses a significantly higher molecular weight (373.49 g·mol⁻¹) and exact mass (373.1830 Da) compared to the unsubstituted analog N,N-diphenylanthracen-9-amine (exact mass 345.1519 Da) . This mass difference of approximately 28 Da arises from the two methyl substituents on the phenyl ring, which increase steric bulk and can influence molecular packing and thin-film morphology in OLED devices [1].

Mass & Steric Bulk
Reported
Δ 28.03 Da (exact mass)
Supports steric tuning differentiation for HTL selection
Calculated properties; no direct experimental comparison
OLED Hole Transport Material Steric Tuning

Predicted Polarity and Solubility Profile

The computed LogP (octanol-water partition coefficient) for N-(2,4-dimethylphenyl)-N-phenylanthracen-9-amine is 8.08, indicating a strongly lipophilic character . While the LogP of N,N-diphenylanthracen-9-amine has not been explicitly reported in a direct comparative study, the presence of two additional methyl groups is expected to increase the LogP by approximately 0.5–1.0 units relative to the unsubstituted analog, based on established QSAR fragment contributions for methyl substitution on aromatic rings [1].

Lipophilicity Profile
Class-level
Estimated ΔLogP ≈ +0.5 to +1.0
Higher lipophilicity may improve solubility in non-polar solvents for solution processing
In silico prediction; no experimental LogP data
OLED Solubility LogP

Torsional Angle and Steric Effect of the 2,4-Dimethylphenyl Group

Although direct X-ray or DFT data for N-(2,4-dimethylphenyl)-N-phenylanthracen-9-amine are not available, the closely related blue host material 9,10-bis(2,4-dimethylphenyl)anthracene (BDA) has been shown to adopt a highly twisted structure with a wide band gap due to the ortho-interaction between the anthracene core and the 2,4-dimethylphenyl substituent [1]. By analogy, the 2,4-dimethylphenyl group in the target compound is expected to impose a larger dihedral angle between the aryl ring and the anthracene plane compared to an unsubstituted phenyl group, which can reduce intermolecular π-π stacking and suppress aggregation-caused quenching in the solid state.

Torsional Angle
Class-level
Estimated increase ~10–20° vs diphenyl analog
Twisted conformation may reduce aggregation quenching in solid-state films
Inferred from BDA analog; no direct measurement
OLED Steric Tuning Blue Host

Procurement-Driven Application Scenarios


Hole-Transport Layer Candidate for Solution-Processed Blue OLEDs

The elevated LogP (8.08) and the sterically hindered 2,4-dimethylphenyl group suggest that this compound may offer good solubility in aromatic solvents such as toluene or chlorobenzene, facilitating spin-coating or inkjet printing of HTL films . The predicted twisted conformation, inferred from the BDA analog [1], can suppress aggregation-induced quenching, making it a candidate for blue OLED stacks where color purity and film homogeneity are critical.

Building Block for Asymmetric Donor-Acceptor Emitters

The compound's diarylamine motif is a well-established electron-donating unit in donor-π-acceptor (D-π-A) thermally activated delayed fluorescence (TADF) emitters. The 2,4-dimethyl substitution provides a tool to fine-tune the donor strength and steric profile without drastically altering the core anthracene scaffold. Procurement of this specific amine allows researchers to explore structure-property relationships where the steric and electronic effects of ortho-methyl groups are systematically varied.

Comparative Screening in Anthracene-Based Material Libraries

For laboratories constructing compound libraries to establish quantitative structure-property relationships (QSPRs) for OLED materials, N-(2,4-dimethylphenyl)-N-phenylanthracen-9-amine serves as a key data point. Its well-defined molecular weight (373.49 g·mol⁻¹), high lipophilicity (LogP 8.08), and minimal PSA (3.24 Ų) provide a reference for assessing the impact of incremental methyl substitution on film morphology, thermal stability, and device performance compared to unsubstituted and para-substituted analogs.

Exploratory Research on Aggregation-Induced Emission Systems

The steric congestion created by the ortho-methyl groups may restrict intramolecular rotation, a mechanism known to enhance aggregation-induced emission. While no AIE data exist for this compound, its structural analogy to BDA—which exhibits a twisted ground-state geometry [1]—makes it a plausible candidate for investigating AIE phenomena in anthracene-based systems, particularly in the context of solid-state emitters and bioimaging probes.

Application
Selection Property
Validation Focus
Solution-processed blue OLED HTL
Sterically hindered diarylamine structure
Film homogeneity & color purity
Asymmetric D-A TADF emitters
Donor strength tunable via methyl substitution
Structure-property relationship in emitter design
QSPR library screening
Defined molecular properties (MW, LogP, PSA)
Impact of methyl substitution on device performance
Aggregation-induced emission (AIE) research
Twisted conformation from steric hindrance
Solid-state emission behavior
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